N-(1,3-Benzodioxol-4-yl)prop-2-enamide
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Overview
Description
“N-(1,3-Benzodioxol-4-yl)prop-2-enamide” is a chemical compound with the molecular weight of 355.39 and the chemical formula C20H21NO5 . It is also known as Rubescenamine . The compound is a pearl white powder with a savoury aroma .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave a product which was then reduced with lithium tetrahydroaluminate to obtain a key intermediate product . This intermediate product was then reacted with various reagents to produce the final compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxole ring and a propenamide functional group . The compound is an enantiomer with a trans configuration at the C=C bond .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds have been synthesized through various chemical reactions .Physical and Chemical Properties Analysis
“this compound” is practically insoluble or insoluble in water but soluble in ethanol . The boiling point and refractive index are not available . The compound has a melting point of 153-154º .Properties
IUPAC Name |
N-(1,3-benzodioxol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-9(12)11-7-4-3-5-8-10(7)14-6-13-8/h2-5H,1,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOCMSWRKFMIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C2C(=CC=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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